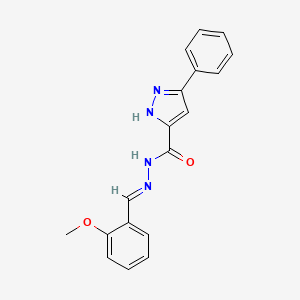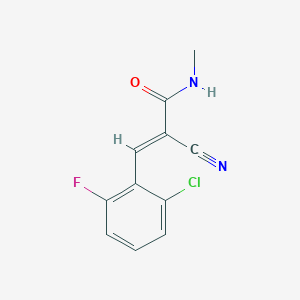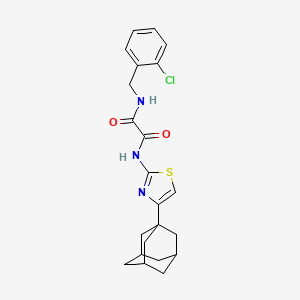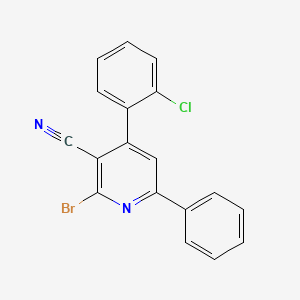
5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide: is a chemical compound with the molecular formula C12H8N4O7 and a molecular weight of 320.22 g/mol . It is characterized by the presence of nitro groups and furan rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide typically involves the reaction of 5-nitro-2-furanacrylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization, to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. The presence of nitro groups is known to contribute to the antimicrobial activity of related compounds .
Medicine: In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents, particularly in the treatment of bacterial infections .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA and proteins, leading to the disruption of cellular processes. This mechanism is similar to that of other nitro-containing antimicrobial agents .
Comparison with Similar Compounds
5-Nitro-2-furaldehyde diacetate: Another nitro-containing furan derivative with similar chemical properties.
4-Nitrobenzoic acid (5-(2-nitrophenyl)-furan-2-ylmethylene)-hydrazide: A related compound with a similar structure but different functional groups.
N-(2-Difluoromethoxy-5-nitrobenzylidene)-N’-(4-nitrophenyl)-hydrazine: A compound with similar hydrazide functionality but different substituents.
Uniqueness: 5-Nitro-2-furanacrylic N-(5-nitro-2-furfurylidene)hydrazide is unique due to its specific combination of nitro groups and furan rings, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
37962-27-9 |
|---|---|
Molecular Formula |
C12H8N4O7 |
Molecular Weight |
320.21 g/mol |
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]prop-2-enamide |
InChI |
InChI=1S/C12H8N4O7/c17-10(4-1-8-2-5-11(22-8)15(18)19)14-13-7-9-3-6-12(23-9)16(20)21/h1-7H,(H,14,17)/b4-1+,13-7+ |
InChI Key |
IUTJYHSRMXYBAA-NYNQDTEKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)

![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)


![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)



![2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11987414.png)
![N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide](/img/structure/B11987417.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11987419.png)


